molecular formula C16H12O6 B11832915 4H-1-Benzopyran-4-one, 5,6,7-trihydroxy-2-(2-methoxyphenyl)- CAS No. 521066-18-2

4H-1-Benzopyran-4-one, 5,6,7-trihydroxy-2-(2-methoxyphenyl)-

Cat. No.: B11832915
CAS No.: 521066-18-2
M. Wt: 300.26 g/mol
InChI Key: OHWUYMZEFLQFQB-UHFFFAOYSA-N
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Description

5,6,7-Trihydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one is a flavonoid compound, which belongs to a class of polyphenolic compounds known for their antioxidant properties. Flavonoids are widely distributed in the plant kingdom and are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trihydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds under controlled conditions. One common method involves the use of a base-catalyzed reaction between 2-hydroxyacetophenone and 2-methoxybenzaldehyde, followed by cyclization and hydroxylation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trihydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6,7-Trihydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7-Trihydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one involves its ability to scavenge free radicals and inhibit oxidative stress. It interacts with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The compound can modulate signaling pathways such as the NF-κB and MAPK pathways, leading to reduced inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7-Trihydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one is unique due to its specific hydroxylation pattern and methoxy group, which contribute to its distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

521066-18-2

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

5,6,7-trihydroxy-2-(2-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H12O6/c1-21-11-5-3-2-4-8(11)12-6-9(17)14-13(22-12)7-10(18)15(19)16(14)20/h2-7,18-20H,1H3

InChI Key

OHWUYMZEFLQFQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O

Origin of Product

United States

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